molecular formula C17H34O2 B12753681 3-Tetradecylpropionate CAS No. 959307-65-4

3-Tetradecylpropionate

Cat. No.: B12753681
CAS No.: 959307-65-4
M. Wt: 270.5 g/mol
InChI Key: FVJPDZCMIJRMTJ-UHFFFAOYSA-N
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Description

3-Tetradecylpropionate is a fatty acid ester characterized by a tetradecyl (C₁₄H₂₉) chain attached to a propionate group (C₃H₅O₂). Its molecular formula is C₁₇H₃₄O₂, with a molecular weight of 270.45 g/mol. This compound is structurally defined by its long hydrophobic alkyl chain and hydrophilic ester group, making it relevant in applications such as lubricants, plasticizers, or stabilizers in polymer formulations.

Properties

CAS No.

959307-65-4

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

IUPAC Name

tetradecan-3-yl propanoate

InChI

InChI=1S/C17H34O2/c1-4-7-8-9-10-11-12-13-14-15-16(5-2)19-17(18)6-3/h16H,4-15H2,1-3H3

InChI Key

FVJPDZCMIJRMTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(CC)OC(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tetradecylpropionate typically involves the esterification of tetradecanol with propionic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of 3-Tetradecylpropionate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Tetradecylpropionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Tetradecylpropionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Tetradecylpropionate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-Tetradecylpropionate with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
3-Tetradecylpropionate C₁₇H₃₄O₂ 270.45 Ester C₁₄ alkyl chain + propionate ester
Methyl Tetradecanoate () C₁₅H₃₀O₂ 242.40 Ester C₁₄ alkyl chain + methyl ester
Tridecyl 3-Mercaptopropionate () C₁₆H₃₂O₂S 288.48 Ester, Thiol (─SH) C₁₃ alkyl chain + mercaptopropionate
Dioctadecyl 3,3'-Thiodipropionate () C₄₂H₈₂O₄S 715.15 Two esters, Thioether (─S─) Two C₁₈ chains + sulfur-bridged esters

Key Observations :

  • Chain Length and Hydrophobicity: 3-Tetradecylpropionate’s C₁₄ chain provides intermediate hydrophobicity compared to Methyl Tetradecanoate (C₁₄) and Dioctadecyl Thiodipropionate (C₁₈). Longer chains (e.g., C₁₈) enhance thermal stability, making them preferred in high-temperature applications like polymer antioxidants .
  • Functional Groups : The thiol group in Tridecyl 3-Mercaptopropionate increases reactivity (e.g., radical scavenging) but also toxicity risks, necessitating stringent safety protocols . Dioctadecyl Thiodipropionate’s thioether linkage improves antioxidative properties in plastics .

Physicochemical Properties

  • Solubility: 3-Tetradecylpropionate is likely sparingly soluble in water due to its long alkyl chain, similar to Methyl Tetradecanoate (logP ~7.5 estimated). The sulfur-containing analogues (e.g., Tridecyl 3-Mercaptopropionate) may exhibit even lower solubility due to increased hydrophobicity .
  • Thermal Stability: Dioctadecyl Thiodipropionate’s dimeric structure and sulfur bridge enhance stability (decomposition temperature >200°C), whereas 3-Tetradecylpropionate’s monomeric structure may limit its use in high-heat environments .

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